molecular formula C41H46ClNO5S2 B1145039 (R,S)-Montelukast Bis-sulfide CAS No. 1187586-58-8

(R,S)-Montelukast Bis-sulfide

Katalognummer: B1145039
CAS-Nummer: 1187586-58-8
Molekulargewicht: 732.391
InChI-Schlüssel: SJNODSMYYCYZTO-XDSPJLLDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R,S)-Montelukast Bis-sulfide is a compound that belongs to the class of organosulfur compounds, specifically sulfides. Sulfides are characterized by the presence of a sulfur atom bonded to two organic groups. In the case of this compound, the compound is a derivative of Montelukast, which is commonly used as a leukotriene receptor antagonist in the treatment of asthma and allergic rhinitis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Montelukast Bis-sulfide typically involves the reaction of Montelukast with sulfur-containing reagents. One common method is the reaction of Montelukast with sulfur dichloride (SCl2) under controlled conditions to form the bis-sulfide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Wissenschaftliche Forschungsanwendungen

Asthma Management

Numerous studies have evaluated the efficacy of montelukast and its derivatives, including (R,S)-Montelukast Bis-sulfide, in managing asthma symptoms.

  • Efficacy in Children : A study comparing budesonide inhalation suspension (BIS) and montelukast in children aged 2 to 4 years with mild persistent asthma found that both treatments provided acceptable asthma control. However, secondary outcomes favored BIS over montelukast, indicating that while this compound may be effective, it might not always be the superior choice for young patients .
  • Inflammatory Response : Another investigation demonstrated that montelukast significantly protects against eosinophilic inflammation and bronchoconstriction induced by sulfur dioxide exposure during exercise. This suggests that this compound could have similar protective effects against environmental triggers for asthma exacerbations .

Risk Assessment

Research has also focused on the safety profile of montelukast, particularly regarding psychiatric adverse events. A large cohort study indicated that montelukast use was associated with a lower risk of treated outpatient depressive disorders compared to inhaled corticosteroids, suggesting a favorable safety profile for patients using this compound .

Clinical Trials

In clinical settings, various trials have assessed the impact of montelukast on asthma exacerbations:

  • Trial Summary : A randomized controlled trial involving children demonstrated no significant difference in time to first additional asthma medication between BIS and montelukast groups, although secondary outcomes indicated potential advantages for BIS .
  • Long-term Use : Observational studies have highlighted that long-term use of montelukast does not significantly increase the risk of serious psychiatric events when compared to other asthma medications .

Data Tables

The following table summarizes key findings from studies related to this compound:

Study ReferencePopulationTreatment ComparisonKey Findings
Children (2-4 years)Budesonide vs MontelukastNo significant difference in primary endpoint; secondary outcomes favored BIS
Asthmatic adultsMontelukast vs PlaceboMontelukast reduced eosinophilic inflammation significantly
Adults with asthmaMontelukast vs ICSLower risk of outpatient depressive disorders with montelukast

Wirkmechanismus

The mechanism of action of (R,S)-Montelukast Bis-sulfide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the bis-sulfide can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various signaling pathways and cellular processes, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

(R,S)-Montelukast Bis-sulfide is a derivative of Montelukast, a well-established leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₄₁H₄₆ClNO₅S₂
  • Molecular Weight : 732.39 g/mol
  • Appearance : Pale yellow to yellow solid
  • Melting Point : Greater than 60°C

This compound retains the pharmacological characteristics of Montelukast while potentially offering enhanced efficacy due to its unique bis-sulfide structure, which may influence its interaction with biological targets.

The primary mechanism of this compound involves its action as a leukotriene receptor antagonist. It blocks the activity of leukotrienes, which are inflammatory mediators that contribute to bronchoconstriction and airway inflammation. Specifically, it interacts with the cysteinyl leukotriene receptor type 1 (CysLT1), preventing leukotrienes such as LTD4 from binding and exerting their effects .

Interaction with Molecular Targets

The sulfur atom in the bis-sulfide structure can form covalent bonds with nucleophilic sites on proteins, modulating their activity and affecting various signaling pathways. This property may enhance its biological activity compared to traditional Montelukast.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity similar to Montelukast. Key findings from studies include:

  • Inhibition of Inflammatory Mediators : Like Montelukast, this compound has been shown to inhibit the secretion of inflammatory cytokines such as GM-CSF, IL-6, and IL-8 in nasal mucosa and polyp epithelial cells .
  • Eosinophil Survival : It demonstrates an inhibitory effect on eosinophil survival in inflammatory conditions, which is crucial for managing asthma and allergic responses .

In Vivo Studies

In vivo studies have shown that this compound can significantly reduce asthma exacerbations. For instance:

  • Asthma Models : In animal models induced with asthma, treatment with this compound led to a reduction in airway hyperresponsiveness and inflammation markers, indicating its potential as an effective therapeutic agent .

Comparative Analysis with Other Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other leukotriene receptor antagonists:

Compound NameStructure SimilarityUnique Features
MontelukastHighEstablished therapeutic use for asthma
(R,R)-Montelukast Bis-sulfideModerateDifferent stereochemistry; potential impurity
ZafirlukastModerateAnother leukotriene receptor antagonist
PranlukastModerateSelectively targets specific leukotriene receptors

This compound's unique bis-sulfide structure may confer distinct pharmacological properties while maintaining a similar mechanism of action as its analogs.

Case Studies and Clinical Implications

Recent studies have explored the potential clinical applications of this compound:

  • Transdermal Delivery Systems : Research is ongoing into transdermal formulations that could enhance bioavailability and therapeutic effects for pediatric and elderly patients who may have difficulty swallowing pills .
  • Long-term Efficacy Studies : Ongoing clinical trials are assessing the long-term efficacy and safety profile of this compound in chronic asthma management compared to conventional treatments like inhaled corticosteroids .

Eigenschaften

IUPAC Name

2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNODSMYYCYZTO-XDSPJLLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)[C@H](CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H46ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657925
Record name {1-[({(1R)-1-{3-[(1S)-1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187586-58-8, 1187586-61-3
Record name (R,S)-Montelukast bis-sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187586588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {1-[({(1R)-1-{3-[(1S)-1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,S)-MONTELUKAST BIS-SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL51FC9FWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.